Isoxazole-5-carboxylic acid cyclopentylcarbamoyl-(4-fluoro-phenyl)-methyl ester
Description
Isoxazole-5-carboxylic acid cyclopentylcarbamoyl-(4-fluoro-phenyl)-methyl ester is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a carboxylic acid group. The molecule is further functionalized by a cyclopentylcarbamoyl ester linked to a (4-fluorophenyl)methyl moiety.
Key structural features include:
- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to metabolic stability and hydrogen-bonding interactions.
- 4-Fluorophenyl group: Enhances lipophilicity and may improve membrane permeability or receptor affinity through hydrophobic and electronic effects.
- Cyclopentylcarbamoyl ester: Likely acts as a prodrug moiety, increasing bioavailability by improving solubility or delaying hydrolysis for sustained activity.
While direct pharmacological data for this compound are unavailable in the provided evidence, analogous structures (e.g., fluorinated isoxazoles and carbamate esters) are prevalent in antifungal, herbicide, and enzyme inhibitor applications .
Properties
CAS No. |
606102-36-7 |
|---|---|
Molecular Formula |
C17H17FN2O4 |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl] 1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C17H17FN2O4/c18-12-7-5-11(6-8-12)15(16(21)20-13-3-1-2-4-13)23-17(22)14-9-10-19-24-14/h5-10,13,15H,1-4H2,(H,20,21) |
InChI Key |
VWIJIDVHLUNFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)F)OC(=O)C3=CC=NO3 |
Origin of Product |
United States |
Biological Activity
Isoxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Isoxazole-5-carboxylic acid cyclopentylcarbamoyl-(4-fluoro-phenyl)-methyl ester is a notable example that has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure:
- Chemical Formula : CHFNO
- Molecular Weight : 284.29 g/mol
- CAS Number : 1625247-XXXX (specific number not provided in sources)
Anticancer Activity
Research has indicated that isoxazole derivatives exhibit promising anticancer properties. A study involving isoxazole-based compounds showed that certain derivatives had significant cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (Huh7), and colon (HCT116) cancer cells. The compounds were tested using the sulforhodamine B (SRB) assay, revealing IC values ranging from 0.7 µM to 35.2 µM, indicating potent activity against targeted cancer cells .
Table 1: Cytotoxicity of Isoxazole Derivatives
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| 5a | Huh7 | 2.3 |
| 5r | MCF7 | 17.9 |
| 5t | HCT116 | >40 |
The mechanism by which isoxazole derivatives exert their anticancer effects often involves the induction of cell cycle arrest. For instance, compounds were shown to cause arrest in the G0/G1 phase of the cell cycle in Huh7 cells, correlating with a significant decrease in cyclin-dependent kinase 4 (CDK4) levels . This suggests that these compounds may interfere with critical regulatory pathways in cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, some isoxazole derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis (Mtb). A study highlighted that certain urea and thiourea variants of isoxazole carboxylic acids displayed potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . This indicates the potential for developing new treatments for tuberculosis using these compounds.
Case Studies
- Indole-Isoxazole Hybrids : A series of indole-isoxazole hybrids were synthesized, showing enhanced anticancer activities compared to their parent compounds. These hybrids were evaluated for bioavailability and toxicity, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
- Anti-Tuberculosis Agents : Research on isoxazole carboxylic acid methyl esters revealed their effectiveness against Mtb, with lead compounds undergoing optimization to improve selectivity and potency . This highlights the versatility of isoxazole derivatives in addressing different therapeutic targets.
Comparison with Similar Compounds
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid
Structural Differences :
- Substituents : Trifluoromethyl (position 5) and carboxylic acid (position 4) vs. the target compound’s cyclopentylcarbamoyl ester and methyl ester.
- Functional Groups : Carboxylic acid (ionizable at physiological pH) vs. ester (neutral, lipophilic).
Functional Implications :
Isoniazid (Pyridine Derivative)
Structural Differences :
- Core Heterocycle : Pyridine (aromatic, six-membered) vs. isoxazole (five-membered with O/N).
- Functional Groups : Hydrazine (nucleophilic) vs. carbamate ester (electrophilic).
Functional Implications :
Acifluorfen (Herbicide)
Structural Differences :
- Core Structure : Nitrobenzoic acid vs. isoxazole-carbamate.
- Substituents: Chloro-trifluoromethylphenoxy group vs. 4-fluorophenyl.
Functional Implications :
- Acifluorfen’s nitro group and phenoxy chain enable herbicidal activity through protoporphyrinogen oxidase inhibition. The target compound’s isoxazole and carbamate groups may confer selectivity for different biological targets, such as fungal enzymes or mammalian receptors .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Functional Groups | Hypothesized LogP* | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Isoxazole | Cyclopentylcarbamoyl, 4-fluorophenyl | Ester, Carbamate | 3.5–4.0 | Prodrugs, Enzyme Inhibitors |
| 5-(Trifluoromethyl)-3-(4-FP)isoxazole-4-COOH | Isoxazole | Trifluoromethyl, 4-fluorophenyl | Carboxylic Acid | 2.8–3.2 | Herbicides, Agrochemicals |
| Isoniazid | Pyridine | Hydrazine | Hydrazide | 0.5–1.0 | Antitubercular Agents |
| Acifluorfen | Benzoic Acid | Nitro, phenoxy, trifluoromethyl | Carboxylic Acid, Ether | 4.1–4.5 | Herbicides |
*LogP values are estimated based on substituent contributions.
Research Findings and Implications
- Metabolic Stability : The 4-fluorophenyl group in the target compound may reduce oxidative metabolism, similar to fluorinated agrochemicals like triticonazole ().
- Selectivity: Compared to acifluorfen, the isoxazole core may offer improved selectivity for non-plant targets, such as fungal cytochrome P450 enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
